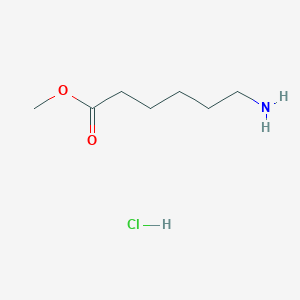

Methyl 6-aminohexanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLDOTFAFZJPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467594 | |

| Record name | Methyl 6-aminohexanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1926-80-3 | |

| Record name | Methyl 6-aminohexanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-aminohexanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of Methyl 6-aminohexanoate hydrochloride"

An In-depth Technical Guide to the Synthesis of Methyl 6-aminohexanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as methyl 6-aminocaproate hydrochloride, is a valuable chemical intermediate. It serves as a reagent in the synthesis of hydroxamates, which are investigated as potential cancer therapeutics due to their role as inhibitors of Human Histone Deacetylase (HDAC).[1][2] Additionally, it is utilized as a spacer unit in solution-phase peptide synthesis.[1][2][3] This document provides a comprehensive technical overview of the primary synthetic routes to this compound, with a focus on the widely employed Fischer esterification of 6-aminohexanoic acid. Detailed experimental protocols, comparative data, and process visualizations are presented to aid researchers in their synthetic endeavors.

Synthetic Pathways Overview

The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification (Fischer esterification) of 6-aminohexanoic acid with methanol.[4][5][6] The hydrochloric acid component serves both as the catalyst for the esterification and as the agent to form the hydrochloride salt of the amine, which conveniently protects the amino group from side reactions and improves the product's crystallinity and stability.

Several methods exist to introduce the acid catalyst, leading to slight variations in the protocol. The principal routes are:

-

Method A: Reaction with Thionyl Chloride (SOCl₂) in Methanol.

-

Method B: Reaction with Hydrogen Chloride (HCl) gas in Methanol.

-

Method C: Reaction with Trimethylchlorosilane (TMSCl) in Methanol.

An alternative, though less common, approach involves the enzymatic synthesis from ε-caprolactone.[7] Another pathway begins with the hydrolysis of ε-caprolactam to form 6-aminohexanoic acid, which is then subjected to Fischer esterification.[8][9][10]

This guide will focus on the prevalent Fischer esterification methods.

Core Synthesis: Fischer Esterification of 6-Aminohexanoic Acid

The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[6] The reaction produces an ester and water. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, which also serves as the solvent.[5]

General Reaction Scheme

6-Aminohexanoic AcidMethanolMethyl 6-aminohexanoate hydrochlorideWater

Experimental Protocols and Data

The following sections detail the specific protocols for the synthesis of this compound using different acid sources.

Protocol A: Synthesis using Thionyl Chloride

This method utilizes thionyl chloride, which reacts with methanol in situ to generate HCl and methyl sulfite. The generated HCl then catalyzes the esterification.

Experimental Protocol:

-

A suspension of 6-aminohexanoic acid (1.0 eq.) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Thionyl chloride (1.4 eq.) is added dropwise to the stirred suspension, maintaining the temperature at 0 °C.[1][11]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.[1][11]

-

Following the reaction period, the solvent and any unreacted thionyl chloride are removed by distillation under reduced pressure (rotary evaporation).[1][11]

-

The resulting solid residue is the desired product, this compound.

Quantitative Data Summary (Method A)

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 6-Aminohexanoic acid | [1][11] |

| Reagent | Thionyl chloride (SOCl₂) | [1][11] |

| Solvent | Methanol | [1][11] |

| Molar Ratio | 1.4 eq. SOCl₂ per 1.0 eq. acid | [1][11] |

| Temperature | 0 °C to Room Temperature | [1][11] |

| Reaction Time | Overnight | [1][11] |

| Workup | Distillation under reduced pressure |[1][11] |

Protocol B: Synthesis using Hydrogen Chloride Gas

This is a direct method where HCl gas is bubbled through the methanolic solution of the starting material.

Experimental Protocol:

-

Dissolve 6-aminohexanoic acid (e.g., 20.0 g, 152 mmol) in methanol (e.g., 250 ml) in a suitable flask.[11]

-

Bubble hydrogen chloride gas rapidly through the solution for 2-3 minutes.[11]

-

Stir the mixture at room temperature (15-25 °C) for 3 hours.[11]

-

Concentrate the reaction mixture by rotary evaporation to afford the product as a white solid.[11]

Quantitative Data Summary (Method B)

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 6-Aminohexanoic acid (20.0 g) | [11] |

| Reagent | Hydrogen Chloride (gas) | [11] |

| Solvent | Methanol (250 ml) | [11] |

| Temperature | 15-25 °C | [11] |

| Reaction Time | 3 hours | [11] |

| Workup | Concentration | [11] |

| Yield | 99% (27.5 g) |[11] |

Protocol C: Synthesis using Trimethylchlorosilane (TMSCl)

Trimethylchlorosilane reacts with methanol to generate HCl in situ, providing a convenient alternative to using corrosive HCl gas or thionyl chloride.

General Experimental Protocol:

-

Place 6-aminohexanoic acid (0.1 mol) in a round-bottom flask.[12]

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.[12]

-

Add methanol (100 mL) to the mixture.[12]

-

Stir the resulting solution or suspension at room temperature.[12]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[12]

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the final product.[12]

Quantitative Data Summary (Method C)

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 6-Aminohexanoic acid (0.1 mol) | [12] |

| Reagent | Trimethylchlorosilane (TMSCl) | [12] |

| Solvent | Methanol (100 mL) | [12] |

| Molar Ratio | 2.0 eq. TMSCl per 1.0 eq. acid | [12] |

| Temperature | Room Temperature | [12] |

| Workup | Concentration on a rotary evaporator |[12] |

Product Characterization Data

The synthesized this compound is typically a white to off-white powder or crystalline solid.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClNO₂ | [11][13] |

| Molecular Weight | 181.66 g/mol | [11][13] |

| Appearance | White powder or crystals | |

| Melting Point | 117-124 °C | [2] |

| ¹H-NMR (DMSO) | δ 9.35 (1H, broad t), 3.57 (3H, s), 3.14 (2H, quartet), 2.28 (2H, t), 1.48 (4H, multiplet), 1.23 (2H, multiplet) | [11] |

| ¹H-NMR (Unspecified) | δ 3.62 (s, 3H), 2.93 (t, 2H), 2.35 (t, 2H), 1.61-1.55 (m, 4H), 1.33 (m, 2H) | [12] |

| ¹³C-NMR | δ 177.4, 52.3, 39.4, 33.5, 26.5, 25.2, 23.8 | [12] |

| Assay | ≥99.0% (AT) |

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general experimental workflow for the Fischer esterification synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Fischer Esterification Reaction Mechanism

This diagram outlines the key steps in the acid-catalyzed Fischer esterification mechanism. All steps are reversible.

Caption: Mechanism of the acid-catalyzed Fischer esterification reaction.

References

- 1. METHYL 6-AMINOCAPROATE HYDROCHLORIDE | 1926-80-3 [chemicalbook.com]

- 2. METHYL 6-AMINOCAPROATE HYDROCHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Methyl 6-aminohexanoate = 99.0 AT 1926-80-3 [sigmaaldrich.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]

- 11. METHYL 6-AMINOCAPROATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C7H16ClNO2 | CID 11499324 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-Aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of methyl 6-aminohexanoate hydrochloride, a key reagent in various biochemical and pharmaceutical research applications. It details the compound's properties, synthesis protocols, and safety information, presented in a format tailored for the scientific community.

Chemical Identity and Structure

This compound, also known as methyl 6-aminocaproate hydrochloride, is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid.[1][2] It is a white crystalline powder commonly utilized in peptide synthesis and for creating specialized chemical linkers.[1][3]

| Identifier | Value | Reference |

| CAS Number | 1926-80-3 | [1][4] |

| Molecular Formula | C₇H₁₆ClNO₂ | [3][4][5] |

| Linear Formula | NH₂(CH₂)₅COOCH₃ · HCl | [1][6] |

| Molecular Weight | 181.66 g/mol | [1][4][5] |

| IUPAC Name | methyl 6-aminohexanoate;hydrochloride | [4] |

| Synonyms | Methyl 6-aminocaproate hydrochloride | [1] |

| InChI Key | YSLDOTFAFZJPOC-UHFFFAOYSA-N | [1][4] |

| SMILES | COC(=O)CCCCCN.Cl | [4] |

Physicochemical Properties

The compound's physical and chemical characteristics are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Physical Form | White to off-white powder or crystals | [1][3] |

| Melting Point | 117-124 °C | [1][3] |

| Boiling Point | 190.4 °C at 760 mmHg | [3] |

| Flash Point | 62 °C | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

| Spectrum Type | Data Summary | Reference |

| ¹H-NMR | (DMSO): 9.35 (1H, broad t), 3.57 (3H, s), 3.14 (2H, quartet), 2.28 (2H, t), 1.48 (4H, multiplet), 1.23 ppm (2H, multiplet) | [7] |

| ¹³C-NMR | Spectral data available and conforms to the structure. | [4] |

| Mass Spectrometry | Mass conforms to the expected molecular weight and structure. | [8] |

| Infrared (IR) | FTIR spectra (KBr-Pellet) data is available. | [4] |

Applications in Research and Development

This compound is a versatile reagent with several key applications in scientific research.

-

Peptide Synthesis : It is commonly used in solution-phase peptide synthesis.[1] It serves as a spacer unit or for the introduction of non-natural amino acids into peptide chains.[2][9] For instance, it is a precursor for incorporating ε-hydroxylysine, allowing for further functional modifications of the resulting peptide.[9]

-

Synthesis of HDAC Inhibitors : The compound is a reagent for synthesizing straight-chain hydroxamates.[2][5] These hydroxamates are known for their ability to chelate metal ions and act as inhibitors of Human Histone Deacetylase (HDAC), which are potential therapeutic agents for cancer.[2][9]

-

Biocatalysis : It is used in the synthesis of papain-catalyzed peptides.[1]

-

Reference Standard : The compound is utilized as a high-quality reference standard in analytical method development, validation (AMV), and quality control (QC) applications.[10]

The general workflow for its application in synthesizing hydroxamate-based HDAC inhibitors involves leveraging its structure as a linker between a zinc-binding group (the hydroxamate) and a cap group that interacts with the surface of the enzyme.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis via Thionyl Chloride Esterification

This method involves the Fischer esterification of 6-aminohexanoic acid using methanol as the solvent and thionyl chloride as the acid catalyst.[2][7]

Materials:

-

6-aminohexanoic acid (1 eq.)

-

Methanol (sufficient quantity to form a suspension)

-

Thionyl chloride (SOCl₂) (1.4 eq.)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Suspend 6-aminohexanoic acid (1 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.4 eq.) dropwise to the stirred suspension. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the mixture overnight at room temperature.

-

Remove the solvent and any unreacted thionyl chloride by distillation under reduced pressure using a rotary evaporator.

-

The resulting white solid is this compound.[2]

Protocol 2: Synthesis via Hydrogen Chloride Gas

This alternative method uses hydrogen chloride gas to catalyze the esterification.[7]

Materials:

-

6-aminohexanoic acid (20.0 g, 152 mmol)

-

Methanol (250 ml)

-

Hydrogen chloride (gas)

-

Reaction vessel with gas inlet and stirrer

Procedure:

-

Dissolve 6-aminohexanoic acid in methanol in a suitable reaction vessel.

-

Bubble hydrogen chloride gas rapidly through the solution for 2-3 minutes.

-

Stir the mixture at room temperature (15-25 °C) for 3 hours.

-

Concentrate the solution to afford the product as a white solid (yield reported as 99%).[7]

Safety and Handling

Proper handling is imperative due to the compound's hazardous properties.

GHS Hazard Information: [4][6]

-

Pictogram : GHS07 (Exclamation mark)

-

Signal Word : Warning

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements :

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE): [1][11]

-

Eye/Face Protection : Use safety glasses with side-shields or a face shield.

-

Skin Protection : Handle with chemically resistant gloves. Wear a lab coat.

-

Respiratory Protection : For operations generating dust, use a type N95 (US) or type P1 (EN 143) dust mask.

Storage:

-

Store in a well-closed container in a dry and well-ventilated place. Recommended long-term storage is at 2-8 °C.[8][11]

-

It is classified under Storage Class 11: Combustible Solids.[1][6]

References

- 1. Methyl 6-aminohexanoate = 99.0 AT 1926-80-3 [sigmaaldrich.com]

- 2. METHYL 6-AMINOCAPROATE HYDROCHLORIDE | 1926-80-3 [chemicalbook.com]

- 3. This compound cas 1926-80-3-Organic intermediate-Hebei Zhiluan Technology Co., Ltd. [hbzhiluan.com]

- 4. This compound | C7H16ClNO2 | CID 11499324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 6-氨基己酸甲酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. METHYL 6-AMINOCAPROATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. Buy this compound | 1926-80-3 [smolecule.com]

- 10. This compound | CAS No: 1926-80-3 [aquigenbio.com]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to CAS Number 1926-80-3: Methyl 6-Aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminohexanoate hydrochloride, identified by the CAS number 1926-80-3, is a versatile chemical intermediate with significant applications in synthetic chemistry, particularly in the realms of peptide synthesis and the development of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, primary applications, and detailed experimental protocols for its use. While not possessing inherent biological activity in the classical sense, its role as a molecular building block makes it a compound of interest for researchers in drug discovery and development.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1926-80-3 | [1][2][3] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 117-124 °C | [2] |

| Boiling Point | 190.4 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in water. | |

| SMILES | COC(=O)CCCCCN.Cl | [1] |

| InChI Key | YSLDOTFAFZJPOC-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below is a summary of expected spectroscopic data.

| Technique | Data Description |

| ¹H NMR | A ¹H NMR spectrum in DMSO-d₆ is expected to show a broad triplet around 9.35 ppm (1H, -NH₃⁺), a singlet at approximately 3.57 ppm (3H, -OCH₃), a quartet around 3.14 ppm (2H, -CH₂-NH₃⁺), a triplet at about 2.28 ppm (2H, -CH₂-COOCH₃), and multiplets between 1.23-1.48 ppm (6H, remaining methylene protons). |

| ¹³C NMR | The ¹³C NMR spectrum is expected to show signals for the carbonyl carbon, the methoxy carbon, and the distinct methylene carbons of the hexanoate chain. |

| IR Spectroscopy | The IR spectrum would likely exhibit characteristic peaks for the amine salt (N-H stretching), the ester carbonyl group (C=O stretching), and C-H stretching and bending vibrations. |

| Mass Spectrometry | The mass spectrum of the free base (Methyl 6-aminohexanoate) would show a molecular ion peak corresponding to its molecular weight (145.20 g/mol ). |

Applications in Synthesis

The primary utility of this compound lies in its application as a bifunctional molecule in organic synthesis. Its terminal amino and methyl ester groups allow for its incorporation into larger molecules, serving distinct purposes.

Spacer in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), flexible linkers or spacers are often incorporated to separate a peptide sequence from a solid support or from another conjugated molecule (e.g., a fluorophore or a drug). The hexanoate backbone of this compound provides a flexible, hydrophilic spacer.[4]

Experimental Workflow: Incorporation as a Spacer in SPPS

Caption: Workflow for incorporating this compound as a spacer.

Precursor for Hydroxamate-Based HDAC Inhibitors

This compound serves as a key starting material for the synthesis of straight-chain hydroxamates.[4] Hydroxamic acids are a well-known class of zinc-binding groups found in the active site of histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for cancer therapy. The hexanoate chain can act as a linker connecting the zinc-binding hydroxamate group to a cap group that interacts with the surface of the enzyme.

Synthetic Pathway to a Hydroxamate Derivative

Caption: Synthesis of a hydroxamate-based HDAC inhibitor.

Experimental Protocols

The following are generalized protocols for the primary applications of this compound. Researchers should adapt these protocols to their specific synthetic requirements.

Protocol for Incorporation as a Spacer in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt) or an equivalent

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

-

Activation of Spacer: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to neutralize the hydrochloride and activate the carboxylic acid. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated spacer solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Confirmation of Coupling: Perform a Kaiser test to ensure the absence of free primary amines.

-

Chain Elongation: Proceed with the deprotection and coupling of the next Fmoc-protected amino acid.

Protocol for the Synthesis of 6-(Hydroxyamino)-6-oxohexan-1-aminium chloride (a simple hydroxamate derivative)

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH)

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (3-5 eq.) in methanol. Cool the solution in an ice bath.

-

Base Addition: Slowly add a solution of NaOH or KOH (3-5 eq.) in methanol to the hydroxylamine solution, maintaining the temperature below 10 °C. A precipitate of NaCl or KCl will form.

-

Addition of Ester: Add this compound (1 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature overnight. The progress can be monitored by TLC.

-

Work-up:

-

Filter the reaction mixture to remove the inorganic salt precipitate.

-

Acidify the filtrate with methanolic HCl to a pH of approximately 6-7.

-

Concentrate the solution under reduced pressure to yield the crude hydroxamic acid hydrochloride.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and causes serious eye irritation.[1] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound (CAS 1926-80-3) is a valuable and versatile reagent in synthetic organic chemistry. While it does not exhibit significant intrinsic biological activity, its utility as a flexible spacer in peptide synthesis and as a precursor for the synthesis of bioactive molecules, such as hydroxamate-based HDAC inhibitors, makes it a compound of considerable interest to researchers in drug discovery and development. The protocols and data presented in this guide provide a foundation for its effective use in the laboratory.

References

An In-depth Technical Guide to Methyl 6-Aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 6-aminohexanoate hydrochloride, a versatile reagent with significant applications in peptide synthesis, chemical biology, and pharmaceutical development. This document details its chemical and physical properties, synthesis protocols, and key applications, presenting quantitative data in structured tables and illustrating experimental workflows with clear diagrams.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid. It is a white to off-white powder or crystalline solid.[1] Its fundamental properties are summarized in the tables below.

Table 1: General and Structural Information

| Property | Value | Source |

| IUPAC Name | methyl 6-aminohexanoate;hydrochloride | [2] |

| Synonyms | Methyl 6-aminocaproate hydrochloride | [1][3] |

| CAS Number | 1926-80-3 | [2][3][4][5] |

| Molecular Formula | C₇H₁₆ClNO₂ | [2][5] |

| Linear Formula | NH₂(CH₂)₅COOCH₃ · HCl | [1][3] |

| Molecular Weight | 181.66 g/mol | [3][5] |

| Monoisotopic Mass | 181.0869564 Da | [2] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 105-107 °C (decomposes) | [3] |

| Appearance | White to off-white powder or crystals | [1][5] |

| Topological Polar Surface Area | 52.3 Ų | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Spectrum Type | Key Features/Notes | Source |

| ¹H-NMR (DMSO) | 9.35 (1H, broad t), 3.57 (3H, s), 3.14 (2H, quartet), 2.28 (2H, t), 1.48 (4H, multiplet), 1.23 (2H, multiplet) | [2] |

| ¹³C-NMR | Data available in spectral databases. | [2] |

| FTIR | KBr-Pellet technique. Data available in spectral databases. | [2] |

| Mass Spectrometry (ESI-MS) | Calculated for (M+H)⁺/z: 146.1, Found: 146.1 (for the free amine) |

Synthesis Protocols

This compound can be synthesized through the esterification of 6-aminohexanoic acid. Two common laboratory-scale methods are detailed below.

Synthesis via Thionyl Chloride

This method involves the reaction of 6-aminohexanoic acid with thionyl chloride in methanol.[4]

Experimental Protocol:

-

Suspend 6-aminohexanoic acid (1 equivalent) in methanol at 0 °C with stirring.

-

Slowly add thionyl chloride (1.4 equivalents) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Remove the solvent and any unreacted thionyl chloride by distillation under reduced pressure to yield this compound.[4]

Synthesis via Hydrogen Chloride Gas

An alternative method utilizes hydrogen chloride gas bubbled through a methanolic solution of 6-aminohexanoic acid.[2]

Experimental Protocol:

-

Dissolve 6-aminohexanoic acid (e.g., 20.0 g, 152 mmol) in methanol (e.g., 250 ml).

-

Bubble hydrogen chloride gas rapidly through the solution for 2-3 minutes.

-

Stir the mixture at 15-25 °C for 3 hours.

-

Concentrate the reaction mixture to afford the product as a white solid.[2]

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

A primary application of this compound is in peptide synthesis, where it can be used as a spacer or linker to introduce flexibility into a peptide chain.[4] This is particularly useful in the design of bioactive peptides and peptidomimetics. It is suitable for both solution-phase and solid-phase peptide synthesis (SPPS).

The general workflow for incorporating a spacer like methyl 6-aminohexanoate into a peptide during SPPS is outlined below.

Synthesis of Hydroxamates

Methyl 6-aminohexanoate serves as a reagent in the synthesis of straight-chain hydroxamates.[4] Hydroxamic acids are a class of compounds known for their metal-chelating properties and are investigated as inhibitors of enzymes like histone deacetylases (HDACs), which are potential targets for cancer therapy.[4]

PROTAC Linkers

In the field of targeted protein degradation, this compound is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of the PROTAC.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. 6-氨基己酸甲酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 2. METHYL 6-AMINOCAPROATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C7H16ClNO2 | CID 11499324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 6-AMINOCAPROATE HYDROCHLORIDE | 1926-80-3 [chemicalbook.com]

- 5. Buy this compound | 1926-80-3 [smolecule.com]

An In-depth Technical Guide to Methyl 6-aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminohexanoate hydrochloride is a chemical compound that serves as a versatile building block in organic synthesis. It is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid. Its structure incorporates a terminal primary amine and a methyl ester, making it a useful bifunctional molecule in the synthesis of a variety of more complex molecules, including pharmaceuticals and peptidomimetics. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical data.

Chemical Structure and Properties

This compound is a white to off-white crystalline powder. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C7H16ClNO2 | [1][2] |

| Molecular Weight | 181.66 g/mol | [1][2] |

| CAS Number | 1926-80-3 | [1][2] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 117-124 °C | |

| Boiling Point | 190.4 °C at 760 mmHg (Predicted) | N/A |

| Solubility in Water | Not available | |

| Solubility in Methanol | Not available | |

| Solubility in Ethanol | Not available |

Spectroscopic Data

1H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 9.35 | broad t | 1H | NH3+ | [1] |

| 3.57 | s | 3H | O-CH3 | [1] |

| 3.14 | quartet | 2H | CH2-NH3+ | [1] |

| 2.28 | t | 2H | CH2-C=O | [1] |

| 1.48 | multiplet | 4H | CH2-CH2-CH2-CH2 | [1] |

| 1.23 | multiplet | 2H | CH2-CH2-C=O | [1] |

Solvent: DMSO-d6

13C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment | Reference |

| 171.2 | C=O (ester) | N/A |

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Assignment | Reference |

| ~3400-3500 | N-H stretch (primary amine salt) | N/A |

| ~2900-3000 | C-H stretch (aliphatic) | N/A |

| ~1720 | C=O stretch (ester) | N/A |

| ~1200-1300 | C-N stretch | N/A |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound from 6-aminohexanoic acid are presented below.

Method 1: Using Thionyl Chloride in Methanol

This method involves the esterification of the carboxylic acid using thionyl chloride, which also serves to form the hydrochloride salt of the amine.

Workflow Diagram:

Caption: Synthesis of this compound using thionyl chloride.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend one equivalent of 6-aminohexanoic acid in anhydrous methanol. Cool the suspension to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add 1.4 equivalents of thionyl chloride dropwise to the stirred suspension. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

-

Work-up: Remove the solvent and any unreacted thionyl chloride by distillation under reduced pressure. The resulting solid is the crude this compound.

Method 2: Using Hydrogen Chloride Gas in Methanol

This is a classic Fischer esterification method where hydrogen chloride acts as the catalyst for esterification and also forms the amine salt.

Detailed Protocol:

-

Reaction Setup: Dissolve 20.0 g (152 mmol) of 6-aminohexanoic acid in 250 ml of anhydrous methanol in a suitable flask.[1]

-

Addition of HCl: Bubble hydrogen chloride gas through the solution for 2-3 minutes.[1]

-

Reaction: Stir the mixture at 15-25 °C for 3 hours.[1]

-

Isolation: Concentrate the reaction mixture under reduced pressure to afford the product as a white solid.[1] The reported yield is approximately 99%.[1]

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is crucial for effective purification. For amine hydrochlorides, a polar solvent for dissolution and a less polar anti-solvent for precipitation is often effective. A mixture of ethanol and acetone or isopropanol and diethyl ether can be suitable.

General Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate the process. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold acetone to remove any soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Applications

This compound is primarily used as a reagent in organic synthesis. Some of its key applications include:

-

Peptide Synthesis: It can be used as a spacer unit in the synthesis of peptides and peptidomimetics.

-

Synthesis of Hydroxamates: It serves as a starting material for the synthesis of straight-chain hydroxamates, which are investigated as potential inhibitors of histone deacetylases (HDACs) for cancer therapy.

-

PROTAC Linkers: This molecule can be utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[3]

Safety Information

This compound is harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable and versatile bifunctional molecule in synthetic chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and purification. The information presented here is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Solubility of Methyl 6-aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for methyl 6-aminohexanoate hydrochloride. It includes a detailed experimental protocol for determining its solubility, which is crucial for applications in research and drug development.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility information. Further experimental investigation is required to establish a comprehensive solubility profile in a wider range of solvents and conditions.

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Up to 25 mg/mL |

| Ethanol | Not Specified | Up to 25 mg/mL |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][4] The following protocol is a detailed methodology for determining the solubility of this compound in various solvents.

Materials and Equipment

-

Materials:

-

Equipment:

-

Analytical balance

-

Vials with screw caps (e.g., 20 mL glass vials)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

pH meter

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) system with a suitable detector, or a UV-Vis spectrophotometer)[7][8][9]

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[1]

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution and precipitation processes have reached a steady state.[1]

-

-

Sampling and Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze both the standard solutions and the filtered samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7][8][9]

-

HPLC Method: An HPLC method with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer) can be used for quantification. Derivatization may be necessary to enhance detection, especially with a UV detector, as the compound lacks a strong chromophore.[5][6][8][10]

-

UV-Vis Spectrophotometry: If the compound exhibits sufficient UV absorbance, a calibration curve can be generated by measuring the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). The concentration of the sample can then be determined from its absorbance.[7]

-

-

-

Solubility Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in the tested solvent under the specified conditions.

-

Signaling Pathways and Logical Relationships

At present, there are no established signaling pathways directly involving this compound to be visualized. The primary logical relationship is the experimental workflow for determining its solubility, as depicted in the diagram above.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The provided experimental protocol is a general guideline and may require optimization for specific experimental conditions and analytical instrumentation. Always adhere to appropriate laboratory safety protocols.

References

- 1. scielo.br [scielo.br]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. ub.edu [ub.edu]

- 5. A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. improvedpharma.com [improvedpharma.com]

- 10. applications.emro.who.int [applications.emro.who.int]

Spectral Analysis of Methyl 6-Aminohexanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for methyl 6-aminohexanoate hydrochloride (C₇H₁₆ClNO₂). This document details experimental protocols for acquiring such data and presents the information in a clear, structured format to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-withdrawing effects of the ester and the protonated amine groups.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.35 | broad t | 1H | -NH₃⁺ |

| 3.57 | s | 3H | -OCH₃ |

| 3.14 | quartet | 2H | H-6 |

| 2.28 | t | 2H | H-2 |

| 1.48 | multiplet | 4H | H-3, H-5 |

| 1.23 | multiplet | 2H | H-4 |

Note: The ¹H NMR data is based on a reported synthesis of this compound and was recorded in DMSO-d₆.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of a publicly available ¹³C NMR spectrum for this compound, the following data is a prediction based on the known spectrum of 6-aminohexanoic acid and the expected influence of the methyl ester group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 173-175 | C=O (Ester Carbonyl) |

| 51-53 | -OCH₃ |

| 39-41 | C-6 |

| 33-35 | C-2 |

| 27-29 | C-5 |

| 25-27 | C-3 |

| 24-26 | C-4 |

Disclaimer: This is a predicted spectrum. The actual chemical shifts may vary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of this compound is 181.66 g/mol , and its exact mass is 181.0869564 Da.[2]

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data (m/z) for this compound

| m/z | Predicted Fragment Ion |

| 181 | [C₇H₁₅NO₂]⁺ (Molecular Ion) |

| 150 | [M - OCH₃]⁺ |

| 122 | [M - COOCH₃]⁺ |

| 102 | [M - C₄H₈COOCH₃]⁺ (McLafferty Rearrangement) |

| 84 | [C₅H₁₀N]⁺ |

| 59 | [COOCH₃]⁺ |

| 30 | [CH₄N]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for compounds like this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is completely dissolved to avoid peak broadening.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300-500 MHz NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same NMR spectrometer.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote ionization.

-

-

Instrumentation and Analysis:

-

Introduce the sample into the ESI source of a mass spectrometer (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

-

Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualizations

Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectral Analysis.

Predicted Mass Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway for this compound in a mass spectrometer.

Caption: Predicted Mass Fragmentation.

References

Applications of Methyl 6-Aminohexanoate Hydrochloride in Research: A Technical Guide

Introduction

Methyl 6-aminohexanoate hydrochloride is a versatile chemical compound extensively utilized in various research and development sectors, particularly in drug discovery, polymer chemistry, and biotechnology. Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it an invaluable building block and linker molecule. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1926-80-3 |

| Molecular Formula | C₇H₁₆ClNO₂ |

| Molecular Weight | 181.66 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 117-124 °C |

| Solubility | Soluble in water and methanol |

Core Research Applications

The primary applications of this compound in research stem from its ability to act as a flexible spacer and a reactive intermediate. The main areas of its use include:

-

Peptide Synthesis: As a non-natural amino acid derivative and a flexible linker.

-

PROTACs Development: As a component of the linker connecting the target protein ligand and the E3 ligase ligand in Proteolysis Targeting Chimeras.

-

Hydroxamate Synthesis: As a precursor for the synthesis of histone deacetylase (HDAC) inhibitors.

-

Polymer Chemistry: As a monomer for the synthesis of functional polymers and polyelectrolytes.

-

Surface Modification: For the functionalization of surfaces to attach biomolecules.

I. Peptide and Peptide Nucleic Acid (PNA) Synthesis

This compound is frequently incorporated into peptides and peptide nucleic acids (PNAs) to introduce a flexible spacer arm. This can be crucial for modulating the biological activity, improving solubility, or enabling the attachment of labels and other moieties.

Experimental Protocol: Amide Bond Formation in PNA Synthesis[1][2]

This protocol describes the coupling of a carboxylic acid chloride with this compound.

Materials:

-

Carboxylic acid chloride

-

This compound

-

Methylene chloride (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 equivalent) in methylene chloride.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (a slight excess) to the solution to neutralize the hydrochloride and free the amine.

-

Immediately add the resulting solution to a pre-cooled (0 °C) solution of the carboxylic acid chloride (1.0 equivalent) in a separate flask.

-

Stir the reaction mixture vigorously for 30 minutes at 0 °C.

-

Continue stirring for an additional 3 hours at room temperature.

-

Filter the resulting mixture to remove any solids (e.g., triethylamine hydrochloride).

-

The filtrate containing the coupled product can then be further purified as needed.

Caption: Workflow for amide coupling in PNA synthesis.

II. Synthesis of Hydroxamate-Based HDAC Inhibitors

This compound serves as a key building block for the synthesis of straight-chain hydroxamates, which are potent inhibitors of histone deacetylases (HDACs). These inhibitors are of significant interest in cancer therapy.

Experimental Protocol: Synthesis of a Hydroxamic Acid Derivative[3]

This protocol details the synthesis of a hydroxamic acid derivative starting from 6-aminohexanoic acid.

Step 1: Esterification of 6-Aminohexanoic Acid

-

Dissolve 6-aminohexanoic acid (100 mmol) in methanol (100 mL).

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride (300 mmol).

-

Stir the solution at 75 °C for 5 hours.

-

Evaporate the solvent to obtain this compound.

-

Recrystallize the product from ether to yield a white powder.

Step 2: Coupling and Subsequent Reactions

The synthesized this compound can then be used in subsequent coupling reactions. For example, in a multi-component reaction:

-

In a microwave pressure tube, combine the synthesized ester (1.1 mmol), a substituted ethyl nicotinate derivative (1 mmol), and triethylamine (2.2 mmol) in ethanol (3 mL).[1]

-

Irradiate the mixture in a microwave reactor at 120 °C for 3-4 hours.[1]

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).[1]

-

Purify the crude product by column chromatography.[1]

Step 3: Hydroxamate Formation

The final step involves the conversion of the methyl ester to the hydroxamic acid, which is typically achieved by reaction with hydroxylamine.

Quantitative Data: HDAC Inhibition

The following table summarizes the in vitro inhibitory activity of synthesized hydroxamic acid derivatives against various cancer cell lines.

| Compound | Target Cell Line | IC₅₀ (µM) |

| 4j | A2780 | 0.27 |

| A2780CisR | 0.63 | |

| Cal27 | 0.38 | |

| Cal27CisR | 0.45 | |

| 4k | A2780 | 0.28 |

| A2780CisR | 1.58 | |

| Cal27 | 0.38 | |

| Cal27CisR | 0.75 |

Data sourced from a study on peptoid-based HDAC inhibitors.

References

Methyl 6-Aminohexanoate Hydrochloride: An In-Depth Technical Guide to its Application as a Linker Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminohexanoate hydrochloride is a versatile bifunctional molecule increasingly utilized as a flexible and hydrophobic alkyl linker in the synthesis of complex bioconjugates, with notable applications in peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and detailed protocols for its application as a linker. It is intended to serve as a core resource for researchers and professionals in drug development and chemical biology, offering structured data, experimental methodologies, and visual workflows to facilitate its effective use in the laboratory.

Introduction

The strategic linkage of molecular entities is a cornerstone of modern drug discovery and chemical biology. The properties of the linker molecule—its length, flexibility, and polarity—are critical determinants of the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. This compound, the methyl ester of 6-aminohexanoic acid, provides a six-carbon aliphatic chain, offering a balance of flexibility and hydrophobicity. Its terminal amine and carboxylate (after hydrolysis of the methyl ester) or the ester itself serve as reactive handles for covalent modification, making it a valuable building block in the construction of targeted therapeutics and research tools.[1] This guide will delve into the technical details of its application, providing a practical resource for its implementation in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and the characterization of its conjugates.

| Property | Value | Reference |

| CAS Number | 1926-80-3 | [2] |

| Molecular Formula | C₇H₁₆ClNO₂ | [2] |

| Molecular Weight | 181.66 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 117-124 °C | |

| Boiling Point | 190.4 °C at 760 mmHg | [3] |

| Solubility | Soluble in water. | [4] |

| SMILES | COC(=O)CCCCCN.Cl | [2] |

| InChI | InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 6-aminohexanoic acid. Two common methods are presented below.

Method 1: Fischer Esterification with Hydrogen Chloride

This method involves the reaction of 6-aminohexanoic acid with methanol in the presence of hydrogen chloride gas.[5]

Experimental Protocol:

-

Suspend 20.0 g (152 mmol) of 6-aminocaproic acid in 250 ml of methanol in a suitable reaction vessel.

-

Cool the suspension in an ice bath.

-

Bubble hydrogen chloride gas through the rapidly stirred mixture for 2-3 minutes.

-

Remove the ice bath and allow the mixture to stir at room temperature (15-25 °C) for 3 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the product as a white solid.

-

Yield: 27.5 g (99%).[5]

-

Characterization: The product can be characterized by ¹H-NMR. (DMSO): 9.35 (1H, broad t), 3.57 (3H, s), 3.14 (2H, quartet), 2.28 (2H, t), 1.48 (4H, multiplet), and 1.23 ppm (2H, multiplet).[5]

Method 2: Using Thionyl Chloride

This method utilizes thionyl chloride as the esterification agent.[6]

Experimental Protocol:

-

Suspend 1 equivalent of 6-aminohexanoic acid in methanol in a reaction vessel.

-

Cool the suspension to 0 °C in an ice bath with continuous stirring.

-

Slowly add 1.4 equivalents of thionyl chloride dropwise to the suspension.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture overnight at room temperature.

-

Remove the solvent and any unreacted thionyl chloride by distillation under reduced pressure to obtain this compound.[6]

Applications as a Linker Molecule

The primary utility of this compound lies in its role as a bifunctional linker. The amine terminus allows for reaction with carboxylic acids, activated esters, or other electrophiles, while the methyl ester can be hydrolyzed to a carboxylic acid for further conjugation or can be directly coupled in some instances.

Use in Peptide Synthesis

This compound can be incorporated as a spacer unit in peptide synthesis to introduce a flexible, hydrophobic segment between amino acid residues or between a peptide and a label.[1][6]

Experimental Protocol: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a 6-aminohexanoic acid linker into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

-

Resin Preparation: Start with a suitable resin for SPPS (e.g., Wang or Rink Amide resin).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard SPPS protocols.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

-

Linker Coupling:

-

Activate the carboxyl group of Fmoc-6-aminohexanoic acid using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated linker solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the reaction using a colorimetric test (e.g., Kaiser test).[7]

-

-

Fmoc Deprotection of the Linker: Remove the Fmoc group from the linker's amine terminus as described in step 3.

-

Peptide Chain Elongation: Continue the peptide synthesis by coupling subsequent Fmoc-protected amino acids to the free amine of the linker.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers).[8]

-

Purification: Purify the crude peptide containing the linker by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[9]

Application in PROTACs

This compound is a precursor to alkyl amine linkers used in the synthesis of PROTACs.[2][10] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein via the ubiquitin-proteasome system.[11][12][13] The alkyl chain of the linker plays a crucial role in orienting the two ligands for effective ternary complex formation.[13]

Logical Relationship: PROTAC Synthesis Strategy

Caption: Modular synthesis of a PROTAC using an alkyl linker.

Experimental Protocol: Synthesis of a PROTAC using an Amide Coupling Strategy

This protocol describes a general method for the final coupling step in a PROTAC synthesis, where an amine-functionalized linker (derived from this compound) is coupled to a carboxylic acid-containing ligand.[13][14]

-

Preparation of Amine-Linker Component:

-

Synthesize or obtain the amine-terminated linker attached to one of the PROTAC ligands (e.g., the E3 ligase ligand). If starting from this compound, this would involve initial conjugation to the ligand and subsequent hydrolysis of the methyl ester, followed by another conjugation, or direct amidation of the ester. For this protocol, we assume an amine-terminated linker-ligand is available.

-

If the amine is in a salt form (e.g., hydrochloride), it may need to be neutralized with a non-nucleophilic base like DIPEA prior to the coupling reaction.

-

-

Activation of Carboxylic Acid Component:

-

In a separate reaction vessel, dissolve the carboxylic acid-containing ligand (e.g., the target protein ligand) (1 equivalent) in an anhydrous aprotic solvent such as DMF under an inert atmosphere (e.g., nitrogen).

-

Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[13]

-

-

Coupling Reaction:

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC using flash column chromatography or preparative HPLC.[13]

-

-

Characterization: Confirm the structure and purity of the final PROTAC using ¹H-NMR, ¹³C-NMR, high-resolution mass spectrometry, and analytical HPLC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

References

- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. repository.lsu.edu [repository.lsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

The Role of Methyl 6-aminohexanoate Hydrochloride in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively degrade target proteins by hijacking the cell's ubiquitin-proteasome system. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide focuses on the role of Methyl 6-aminohexanoate hydrochloride, a commercially available building block for the synthesis of PROTACs. While specific examples of its direct incorporation and subsequent quantitative degradation data are not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its potential application as a C6 alkyl amine linker. We will explore the fundamental principles of PROTAC design, the significance of alkyl linkers, a detailed hypothetical synthesis protocol, and standard methods for the characterization of PROTACs. This document aims to serve as a valuable resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.

The three key components of a PROTAC are:

-

A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the target protein.

-

A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits an E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4]

-

A Linker: This chemical moiety connects the POI ligand and the E3 ligase ligand, and its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5][6]

The Role of the Linker in PROTAC Design

The linker is not merely a passive spacer but plays a critical role in determining the efficacy and pharmacological properties of a PROTAC. The length and chemical nature of the linker influence several key parameters:

-

Ternary Complex Formation: The linker must be of an optimal length to allow for the simultaneous binding of the POI and the E3 ligase without steric hindrance, facilitating the formation of a stable and productive ternary complex.[5][7]

-

Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability. Alkyl linkers, such as the one derived from this compound, are generally hydrophobic and can enhance cell permeability.[8][9] In contrast, polyethylene glycol (PEG) linkers are more hydrophilic and can improve aqueous solubility.[9]

-

Selectivity: In some cases, the linker can influence the selectivity of the PROTAC for a specific target protein over other structurally related proteins.

This compound provides a 6-carbon alkyl chain with a terminal methyl ester and a primary amine (in its hydrochloride salt form). The primary amine serves as a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation. The methyl ester can be retained in the final PROTAC or hydrolyzed to a carboxylic acid to provide another attachment point.

Hypothetical Synthesis of a PROTAC using this compound

While specific literature examples are scarce, a plausible synthetic route for incorporating this compound into a PROTAC can be proposed based on established chemical methodologies for PROTAC synthesis.[1][10] The following workflow outlines a general strategy for synthesizing a PROTAC targeting Bruton's tyrosine kinase (BTK) for degradation via recruitment of the VHL E3 ligase.

References

- 1. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Strategic Integration of Methyl 6-Aminohexanoate Hydrochloride in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of peptide therapeutics is increasingly reliant on the incorporation of non-natural amino acids and linkers to enhance pharmacokinetic and pharmacodynamic properties. Methyl 6-aminohexanoate hydrochloride has emerged as a critical building block in this arena, offering a versatile scaffold for modifying peptides. Its linear aliphatic chain provides flexibility and hydrophobicity, attributes that can significantly influence a peptide's stability, conformation, and biological activity. This in-depth technical guide details the role and application of this compound in peptide synthesis, providing structured data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Introduction to this compound in Peptide Synthesis

This compound, also known as methyl 6-aminocaproate hydrochloride, is a synthetic derivative of the amino acid lysine, lacking the alpha-amino group.[1][2] This structural feature makes it a valuable tool in chemical synthesis, particularly in the modification of peptides and the creation of various biologically active structures.[1][2] It is commonly employed in both solution-phase and solid-phase peptide synthesis (SPPS).[3][4]

The primary utility of this compound in peptide synthesis lies in its function as a flexible, hydrophobic spacer or linker.[1][5] The incorporation of this linker can:

-

Enhance Hydrophobicity : The aliphatic chain of 6-aminohexanoic acid can increase the overall hydrophobicity of a peptide, which can be advantageous for applications such as improving coating efficiency in immunoassays.[1]

-

Improve Bioavailability : By replacing parts of the peptide backbone, this non-peptide spacer can reduce susceptibility to proteolytic degradation, a common challenge in peptide drug development.[2]

-

Introduce Flexibility : The methylene bridges of the hexanoate chain provide considerable flexibility, which can be crucial for the biological activity of the modified molecule, allowing linked fragments to maintain their optimal conformation and interaction.[1][2]

-

Facilitate Bioconjugation : It is frequently used as a linker in biotinylation reagents and for connecting peptides to other molecules, such as in the development of PROTACs (Proteolysis Targeting Chimeras) and peptide-drug conjugates (PDCs).[1][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆ClNO₂ | [4] |

| Molecular Weight | 181.66 g/mol | [4] |

| Appearance | White powder or crystals | [4] |

| Melting Point | 117-124 °C | [4] |

| CAS Number | 1926-80-3 | [4] |

Applications in Peptide Synthesis

The incorporation of a 6-aminohexanoic acid (Ahx) linker has been shown to be beneficial in a variety of peptide-based applications. The following table summarizes representative quantitative data from studies utilizing peptides containing the Ahx linker.

| Peptide Sequence/Application | Purity (%) | Yield (%) | Key Finding | Reference(s) |

| Hybrid anticancer peptides | >86 | Not Specified | Successful synthesis of precursor peptides with Ahx spacer. | [6] |

| Hybrid anticancer peptides | >91 | Not Specified | Successful synthesis of final hybrid peptides with Ahx spacer. | [6] |

| Diverse synthetic peptides | Not Specified | 6 - 70 | Purification of a wide range of peptides with varied properties. | [7] |

| 70-mer peptide (theoretical) | 24 | 24 | 99% yield at each coupling/deprotection step. | [8] |

| 70-mer peptide (theoretical) | 50 | 50 | 99.5% yield at each coupling/deprotection step. | [8] |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) using the standard Fmoc/tBu strategy.

General SPPS Workflow

The overall process of solid-phase peptide synthesis follows a cyclical procedure of deprotection, coupling, and washing steps.

Protocol for Coupling this compound

This protocol details the steps for coupling this compound to a deprotected N-terminal amine on the solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-